(4-(Azetidin-3-yl)piperazin-1-yl)(cyclobutyl)methanone
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Overview
Description
(4-(Azetidin-3-yl)piperazin-1-yl)(cyclobutyl)methanone is a synthetic organic compound that features a unique combination of azetidine, piperazine, and cyclobutyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Azetidin-3-yl)piperazin-1-yl)(cyclobutyl)methanone typically involves multi-step organic reactions. One possible route could start with the preparation of azetidine and piperazine intermediates, followed by their coupling with a cyclobutyl-containing reagent under specific conditions. Common reagents might include bases, solvents, and catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4-(Azetidin-3-yl)piperazin-1-yl)(cyclobutyl)methanone may undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Typical reagents for these reactions might include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice would be optimized based on the desired transformation.
Major Products Formed
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine.
Scientific Research Applications
Chemistry
In chemistry, (4-(Azetidin-3-yl)piperazin-1-yl)(cyclobutyl)methanone could be used as a building block for the synthesis of more complex molecules, serving as an intermediate in various organic reactions.
Biology
Biologically, this compound might be investigated for its potential interactions with enzymes, receptors, or other biomolecules, providing insights into its mechanism of action and potential therapeutic uses.
Medicine
In medicine, this compound could be explored as a candidate for drug development, particularly for conditions where modulation of specific biological pathways is beneficial.
Industry
Industrially, this compound might find applications in the development of new materials, agrochemicals, or other specialized products requiring unique chemical properties.
Mechanism of Action
The mechanism of action of (4-(Azetidin-3-yl)piperazin-1-yl)(cyclobutyl)methanone would involve its interaction with specific molecular targets, such as enzymes or receptors. These interactions could modulate biological pathways, leading to therapeutic effects. Detailed studies would be required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other azetidine or piperazine derivatives, such as:
- (4-(Azetidin-3-yl)piperazin-1-yl)methanone
- (4-(Azetidin-3-yl)piperazin-1-yl)(cyclopropyl)methanone
Uniqueness
The uniqueness of (4-(Azetidin-3-yl)piperazin-1-yl)(cyclobutyl)methanone lies in its specific combination of structural elements, which could confer distinct chemical and biological properties compared to other similar compounds. This uniqueness might translate into specific advantages in its applications, such as improved efficacy or selectivity in drug development.
Properties
Molecular Formula |
C12H21N3O |
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Molecular Weight |
223.31 g/mol |
IUPAC Name |
[4-(azetidin-3-yl)piperazin-1-yl]-cyclobutylmethanone |
InChI |
InChI=1S/C12H21N3O/c16-12(10-2-1-3-10)15-6-4-14(5-7-15)11-8-13-9-11/h10-11,13H,1-9H2 |
InChI Key |
HQRUQQDBVJVEKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C(=O)N2CCN(CC2)C3CNC3 |
Origin of Product |
United States |
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